molecular formula C21H33Br3O3 B14249967 Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- CAS No. 461055-41-4

Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-

Cat. No.: B14249967
CAS No.: 461055-41-4
M. Wt: 573.2 g/mol
InChI Key: FYXXOPILUQJSIR-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- (molecular formula C₂₁H₃₃Br₃O₃, theoretical molecular weight 573.24 g/mol) is a trisubstituted benzene derivative featuring three (5-bromopentyl)oxy groups symmetrically attached to the aromatic ring. Each substituent consists of a pentyl chain terminated by a bromine atom, connected via an ether linkage. This structure confers unique physicochemical properties, including flexibility due to the long alkyl chains and reactivity imparted by the terminal bromine atoms. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., nucleophilic substitution with bromoalkyl precursors) can be inferred from related compounds .

Properties

CAS No.

461055-41-4

Molecular Formula

C21H33Br3O3

Molecular Weight

573.2 g/mol

IUPAC Name

1,3,5-tris(5-bromopentoxy)benzene

InChI

InChI=1S/C21H33Br3O3/c22-10-4-1-7-13-25-19-16-20(26-14-8-2-5-11-23)18-21(17-19)27-15-9-3-6-12-24/h16-18H,1-15H2

InChI Key

FYXXOPILUQJSIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCCCCBr)OCCCCCBr)OCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- typically involves the reaction of 1,3,5-trihydroxybenzene with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process .

Industrial Production Methods: While specific industrial production methods for Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- are not widely documented, the general approach involves large-scale etherification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of dendrimers and polymers with specific properties.

    Biological Studies: Utilized in the synthesis of bioactive compounds and drug delivery systems.

    Industrial Applications: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by introducing new functional groups. This reactivity is primarily due to the presence of bromine atoms, which are good leaving groups. The compound can interact with various molecular targets, including enzymes and receptors, depending on the nature of the substituents introduced during its reactions .

Comparison with Similar Compounds

Substituent Structure and Molecular Properties

The table below compares key structural and molecular parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- C₂₁H₃₃Br₃O₃ 573.24 (theoretical) Three (5-bromopentyl)oxy groups Long flexible chains, terminal Br
Benzene, [(5-bromopentyl)oxy] (monomer) C₁₁H₁₅BrO 243.14 Single (5-bromopentyl)oxy group Simpler structure, lower MW
1,3,5-Tris(bromomethyl)benzene C₉H₉Br₃ 356.88 Three bromomethyl groups Short chains, Br directly on ring
1,3,5-Tris(2’-bromoacetyl)benzene C₃₃H₂₄O₉ 552.21 Bromoacetyl groups Aromatic esters, higher polarity

Key Observations :

  • Chain Length and Flexibility: The target compound’s pentyl chains enhance solubility in non-polar solvents compared to shorter bromomethyl () or bromoacetyl () substituents.
  • Halogen Accessibility : Terminal bromine in the target compound is more sterically accessible for reactions (e.g., SN2 substitutions) than bromine in bromomethyl groups (), where Br is adjacent to the rigid benzene ring .

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